molecular formula C23H23FN4S B609552 NGP555 CAS No. 1304630-27-0

NGP555

Katalognummer: B609552
CAS-Nummer: 1304630-27-0
Molekulargewicht: 406.5 g/mol
InChI-Schlüssel: WDEKUGNKKOGFOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NGP 555 ist ein Gamma-Sekretase-Modulator, der vielversprechend für die Behandlung und Prävention der Alzheimer-Krankheit ist. Es senkt die Spiegel des Amyloid-Beta-42-Biomarkers in der Cerebrospinalflüssigkeit, der mit dem kognitiven Verfall im Zusammenhang mit der Alzheimer-Krankheit verbunden ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von NGP 555 beinhaltet die Herstellung einer Feststoffdispersion des amorphen Arzneimittelsubstanz mit polymeren Mischdispergiermitteln, die dann zur oralen Verabreichung verkapselt wird . Die Methode der Mutterlauge-Herstellung umfasst das Auflösen von 2 mg des Arzneimittels in 50 Mikrolitern Dimethylsulfoxid (DMSO), was zu einer Konzentration der Mutterlauge von 40 mg/mL führt .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für NGP 555 wurden in der verfügbaren Literatur nicht ausführlich beschrieben. Das Verkapselungsprozess für die orale Verabreichung deutet darauf hin, dass die großtechnische Produktion ähnliche Schritte der Arzneimittel-Dispersion und -Verkapselung umfassen würde.

Wirkmechanismus

Target of Action

NGP555, also known as 1XA7T7L527 or N-(5-ethyl-2,4-dimethylphenyl)-4-(3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)thiazol-2-amine, primarily targets γ-secretase . γ-secretase is a multi-subunit protease complex that plays a crucial role in various cellular processes, including the development of Alzheimer’s disease .

Mode of Action

This compound acts as a γ-secretase modulator . It inhibits the cleavage of the amyloid precursor protein (APP) intracellular signaling domain (AICD) to amyloid-β (Aβ), particularly Aβ42 . This modulation results in a shift in amyloid peptide production to smaller, non-aggregating forms of amyloid .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the amyloidogenic pathway . This pathway involves the sequential cleavage of APP by β-secretase and γ-secretase, leading to the production of Aβ peptides. By modulating γ-secretase, this compound shifts the production from Aβ42, a form prone to aggregation, to shorter Aβ peptides that are less likely to aggregate .

Pharmacokinetics

This compound has shown good oral bioavailability and brain penetration . In preclinical and clinical studies, it has been observed that this compound penetrates the blood-brain barrier and increases the ratio of amyloid-β peptide Aβ37 and Aβ38 compared with that of Aβ42 . This indicates a proof of target engagement in humans in a 14-day, once-daily oral dosing trial .

Result of Action

The modulation of γ-secretase by this compound leads to a beneficial shift in the production of Aβ37 and Aβ38 versus Aβ42 biomarker levels in the cerebrospinal fluid . This shift is associated with beneficial effects on amyloid biomarkers, pathology, and cognition, while avoiding negative side effects . The overall result is a reduction in the production of Aβ42 and accumulation of amyloid plaques, potentially preventing the aggregation of tau and destruction of neurons and synapses resulting in cognitive decline .

Action Environment

The action of this compound is influenced by the environment within the human body. Factors such as the presence of the blood-brain barrier and the biochemical environment within the brain can impact the efficacy and stability of this compound

Biochemische Analyse

Biochemical Properties

NGP555 interacts with γ-secretase, an enzyme involved in the production of amyloid-β peptides . It shifts amyloid peptide production to the smaller, non-aggregating forms of amyloid . This interaction with γ-secretase and its modulation of amyloid peptide production is a key aspect of this compound’s biochemical properties .

Cellular Effects

This compound has shown beneficial effects on various types of cells, particularly neurons . It influences cell function by reducing the production of toxic forms of amyloid, thereby preventing the accumulation of amyloid plaques . This can prevent the aggregation of tau and destruction of neurons and synapses, which are key cellular processes involved in cognitive decline in Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with γ-secretase . By modulating this enzyme, this compound shifts the production of amyloid peptides towards smaller, non-aggregating forms . This shift in amyloid peptide production is thought to reduce the toxicity and aggregation of amyloid, thereby preventing the pathological changes associated with Alzheimer’s disease .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown beneficial effects over time . It has successfully completed chemistry, pharmacology, toxicity, metabolism, and safety studies . These studies indicate that this compound is stable and does not degrade over time, and it has not shown any long-term adverse effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages

Metabolic Pathways

This compound is involved in the amyloid metabolic pathway . It interacts with γ-secretase, an enzyme that plays a key role in the production of amyloid peptides . By modulating γ-secretase, this compound can influence the production of these peptides and potentially alter metabolic flux or metabolite levels .

Transport and Distribution

This compound is able to penetrate the blood-brain barrier, indicating that it can be transported and distributed within cells and tissues

Subcellular Localization

Given its ability to penetrate the blood-brain barrier and its interaction with γ-secretase, it is likely that this compound is localized within the cell where it can exert its effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NGP 555 involves the preparation of a solid dispersion of the amorphous drug substance with polymer blended dispersants, which is then encapsulated for oral administration . The mother liquor preparation method involves dissolving 2 mg of the drug in 50 microliters of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL .

Industrial Production Methods

Industrial production methods for NGP 555 have not been extensively detailed in the available literature. the encapsulation process for oral administration suggests that large-scale production would involve similar steps of drug dispersion and encapsulation.

Analyse Chemischer Reaktionen

Reaktionstypen

NGP 555 unterliegt hauptsächlich Modulationsreaktionen als Gamma-Sekretase-Modulator. Es verschiebt die Amyloid-Peptid-Produktion zu kleineren, nicht aggregierenden Formen von Amyloid .

Häufige Reagenzien und Bedingungen

Die gängigen Reagenzien, die bei der Herstellung von NGP 555 verwendet werden, umfassen Dimethylsulfoxid (DMSO) zum Auflösen des Arzneimittels. Die Reaktionsbedingungen beinhalten die Aufrechterhaltung des Arzneimittels in einem amorphen Zustand für eine effektive Verkapselung .

Hauptsächlich gebildete Produkte

Das Hauptprodukt, das durch die Modulationsreaktion von NGP 555 gebildet wird, sind die kleineren, nicht aggregierenden Formen von Amyloidpeptiden, insbesondere Amyloid-Beta-37 und Amyloid-Beta-38, im Gegensatz zu dem toxischeren Amyloid-Beta-42 .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Semagacestat: Ein weiterer Gamma-Sekretase-Inhibitor, der für die Alzheimer-Krankheit untersucht wurde, aber aufgrund von Nebenwirkungen eingestellt wurde.

    Avagacestat: Ein Gamma-Sekretase-Modulator, der in frühen Studien vielversprechend war, aber auch Herausforderungen in Bezug auf Sicherheit und Wirksamkeit aufwies.

    Begacestat: Ein Gamma-Sekretase-Inhibitor mit einem anderen Wirkmechanismus als NGP 555.

Einzigartigkeit von NGP 555

NGP 555 ist einzigartig in seiner Fähigkeit, die Amyloid-Peptid-Produktion zu kleineren, nicht aggregierenden Formen zu verschieben, was die Spiegel des toxischen Amyloid-Beta-42-Biomarkers reduziert und gleichzeitig ein günstiges Sicherheitsprofil beibehält . Dieses Gleichgewicht von Wirksamkeit und Sicherheit macht es zu einem vielversprechenden Kandidaten für die Prävention und Behandlung der Alzheimer-Krankheit.

Eigenschaften

IUPAC Name

N-(5-ethyl-2,4-dimethylphenyl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4S/c1-5-17-10-20(15(3)8-14(17)2)26-23-27-21(12-29-23)18-6-7-22(19(24)9-18)28-11-16(4)25-13-28/h6-13H,5H2,1-4H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEKUGNKKOGFOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1C)C)NC2=NC(=CS2)C3=CC(=C(C=C3)N4C=C(N=C4)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1304630-27-0
Record name NGP 555
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1304630270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NGP-555
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XA7T7L527
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NGP555
Reactant of Route 2
Reactant of Route 2
NGP555
Reactant of Route 3
Reactant of Route 3
NGP555
Reactant of Route 4
NGP555
Reactant of Route 5
Reactant of Route 5
NGP555
Reactant of Route 6
Reactant of Route 6
NGP555
Customer
Q & A

Q1: What is the mechanism of action of NGP 555, and how does it impact amyloid beta (Aβ) levels?

A1: NGP 555 is a gamma-secretase modulator (GSM) that selectively targets the production of Aβ peptides. Unlike gamma-secretase inhibitors, which completely block the enzyme's activity, NGP 555 modulates gamma-secretase to shift the production of Aβ peptides away from the more amyloidogenic Aβ42 isoform towards shorter, less aggregation-prone isoforms. [, ] This modulation has been observed to lower Aβ42 levels in the cerebrospinal fluid (CSF) of both rodents and humans. [, ]

Q2: What evidence suggests that NGP 555 might be a promising therapeutic agent for Alzheimer's disease?

A2: Preclinical studies in rodent models of Alzheimer's disease have demonstrated that NGP 555 can reduce Aβ42 levels in the brain and CSF, prevent cognitive decline, and improve memory function. [] Furthermore, a Phase 1 clinical trial showed that NGP 555 was well-tolerated in humans and led to a dose-dependent reduction in CSF Aβ42 levels. [] These findings suggest that NGP 555 could potentially be a safe and effective treatment for Alzheimer's disease, although further research is needed to confirm its clinical benefits.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.